苦杏仁苷

描述

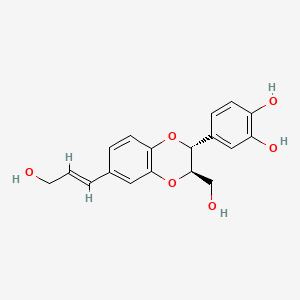

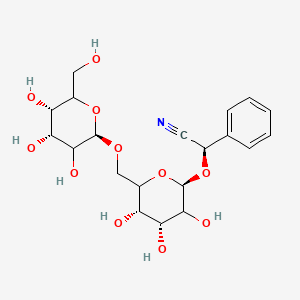

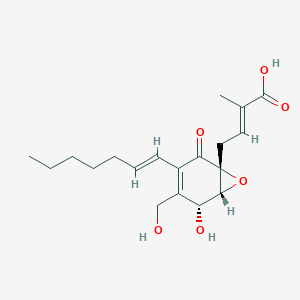

新杏仁苷是一种氰基糖苷,是自然界中存在的一种化合物,存在于某些水果的种子中,例如苦杏仁和杏仁。它是杏仁苷的差向异构体,在一个立体异构中心构型上有所不同。新杏仁苷因其潜在的药用价值及其在中药中的作用而引起了人们的关注。

科学研究应用

新杏仁苷在科学研究中具有广泛的应用:

化学: 用作研究氰基糖苷及其反应的模型化合物。

生物学: 研究其在植物防御机制中对抗食草动物的作用。

医学: 探索其潜在的抗癌特性,但由于释放有毒的氰化氢,其使用存在争议.

工业: 由于其苯甲醛含量,用于生产天然香料和香精。

作用机制

新杏仁苷的作用机制涉及其水解生成苯甲醛和氰化氢。 释放的氰化氢可以通过与线粒体电子传递链中的细胞色素 c 氧化酶结合来抑制细胞呼吸,导致细胞死亡 。 这种机制是其潜在抗癌作用的基础,因为它可以选择性地靶向快速分裂的癌细胞 .

类似化合物:

杏仁苷: 最相似的化合物,仅在一个立体异构中心的构型上有所不同。

苦杏仁苷: 另一种存在于野樱桃树皮中的氰基糖苷,结构相似,但糖苷键不同。

新杏仁苷的独特性: 新杏仁苷独特的立体化学使其与差向异构体杏仁苷相比具有不同的物理和化学性质。 这种差异会影响其反应性、稳定性和生物活性,使其成为各种应用中的一种令人感兴趣的化合物 .

生化分析

Biochemical Properties

Amygdalin plays a significant role in biochemical reactions due to its ability to release hydrogen cyanide. This compound interacts with several enzymes, including beta-glucosidase, which hydrolyzes amygdalin into glucose, benzaldehyde, and hydrogen cyanide . The interaction with beta-glucosidase is crucial as it initiates the breakdown of amygdalin, leading to the release of cyanide, which can be toxic to cells . Additionally, amygdalin interacts with prunasin hydrolase and mandelonitrile lyase, which further catalyze its breakdown .

Cellular Effects

Amygdalin influences various cellular processes, including apoptosis, cell proliferation, and cell signaling pathways. It has been shown to induce apoptosis in cancer cells by activating apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 . Amygdalin also affects cell viability and proliferation by modulating intracellular signaling pathways, including the p38MAPK pathway . Furthermore, it has been reported to have anti-inflammatory, antibacterial, antioxidant, and immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of amygdalin involves its hydrolysis by beta-glucosidase to produce hydrogen cyanide, which exerts cytotoxic effects on cells . Amygdalin activates the p38MAPK pathway, leading to the activation of apoptotic proteins and inhibition of anti-apoptotic proteins . This results in mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers apoptosis . Additionally, amygdalin has been reported to inhibit cell cycle progression and induce cell cycle arrest in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amygdalin change over time due to its stability and degradation. Amygdalin is relatively stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that amygdalin can have sustained effects on cellular function, including prolonged apoptosis and inhibition of cell proliferation . Its stability and degradation need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of amygdalin vary with different dosages in animal models. At low doses, amygdalin has been shown to have therapeutic effects, including anticancer and anti-inflammatory properties . At high doses, amygdalin can be toxic due to the release of hydrogen cyanide . The maximum tolerated dose of amygdalin in animal models has been reported to be around 3 g/kg when injected intravenously or intramuscularly, and 0.075 g/kg when administered orally . Toxic effects at high doses include cyanide poisoning, which can lead to severe health issues .

Metabolic Pathways

Amygdalin is involved in several metabolic pathways, primarily its hydrolysis by beta-glucosidase to produce glucose, benzaldehyde, and hydrogen cyanide . The initial step involves the conversion of amygdalin to prunasin by amygdalin hydrolase, followed by further hydrolysis to mandelonitrile by prunasin hydrolase . Mandelonitrile is then broken down into benzaldehyde and hydrogen cyanide by mandelonitrile lyase . These metabolic pathways are crucial for the bioactivity and toxicity of amygdalin .

Transport and Distribution

Amygdalin is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, amygdalin can interact with transporters and binding proteins that facilitate its distribution and localization . The distribution of amygdalin is influenced by its solubility and the presence of specific transporters that mediate its uptake and accumulation in target tissues .

Subcellular Localization

The subcellular localization of amygdalin is primarily within the protein bodies of cells, particularly in the procambium and cotyledonary parenchyma cells . Amygdalin hydrolase and prunasin hydrolase are localized in the protein bodies of the procambium, while mandelonitrile lyase is found in the protein bodies of the cotyledonary parenchyma cells . This subcellular localization is essential for the enzymatic breakdown of amygdalin and the subsequent release of hydrogen cyanide .

准备方法

合成路线和反应条件: 新杏仁苷可以通过杏仁苷的差向异构化合成。 该过程涉及在温和碱性条件下将杏仁苷转化为新杏仁苷,这会导致立体异构中心异构化 。 合成路线通常涉及使用高效液相色谱 (HPLC) 结合电喷雾电离质谱 (ESI-MS) 进行鉴定和定量 .

工业生产方法: 新杏仁苷的工业生产涉及从天然来源(例如苦杏仁)中提取杏仁苷,然后进行差向异构化。 该过程包括溶剂提取、柱层析和重结晶等步骤,以实现高纯度 。 反向色谱和核磁共振 (NMR) 技术等先进技术也用于精确分离和制备 .

化学反应分析

反应类型: 新杏仁苷会发生几种类型的化学反应,包括:

水解: 在水和酶的存在下,新杏仁苷可以水解生成葡萄糖、苯甲醛和氰化氢。

氧化和还原: 这些反应可以改变分子内的官能团,影响其稳定性和反应性。

常用试剂和条件:

水解: β-葡萄糖苷酶等酶通常用于催化新杏仁苷的水解。

氧化: 过氧化氢或高锰酸钾等试剂可以在受控条件下使用。

主要生成产物:

水解产物: 葡萄糖、苯甲醛和氰化氢。

氧化产物: 各种氧化衍生物,具体取决于使用的特定条件和试剂。

相似化合物的比较

Amygdalin: The most closely related compound, differing only in the configuration of one stereogenic center.

Prunasin: Another cyanogenic glycoside found in wild cherry bark, structurally similar but with different glycosidic linkages.

Uniqueness of Neoamygdalin: Neoamygdalin’s unique stereochemistry gives it distinct physical and chemical properties compared to its epimer amygdalin. This difference can influence its reactivity, stability, and biological activity, making it a compound of interest for various applications .

属性

IUPAC Name |

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-UUGBRMIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318081 | |

| Record name | Neoamygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29883-16-7, 29883-15-6 | |

| Record name | Neoamygdalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29883-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoamygdalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029883167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoamygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)